S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate

Description

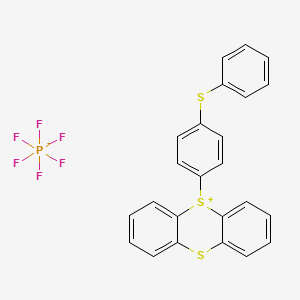

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate is a sulfonium-based onium salt characterized by a thianthrenium cation paired with a hexafluorophosphate (PF₆⁻) counterion. The compound features a 4-thiophenoxyphenyl substituent, which enhances its stability and reactivity in photopolymerization applications. It is primarily utilized as a photoinitiator in cationic polymerization reactions, particularly for epoxy resins and hybrid monomer systems (e.g., epoxy/acrylate blends). Its mechanism involves photogeneration of strong Brønsted acids upon UV irradiation, initiating crosslinking reactions even under ambient conditions .

Properties

CAS No. |

101200-63-9 |

|---|---|

Molecular Formula |

C24H17F6PS3 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

5-(4-phenylsulfanylphenyl)thianthren-5-ium;hexafluorophosphate |

InChI |

InChI=1S/C24H17S3.F6P/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)27-23-12-6-4-10-21(23)26-22-11-5-7-13-24(22)27;1-7(2,3,4,5)6/h1-17H;/q+1;-1 |

InChI Key |

JWFRZDUMQXJECR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+]3C4=CC=CC=C4SC5=CC=CC=C53.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate typically involves the thianthrenation strategy, which selectively transforms C–H, C–O, and other chemical bonds into organothianthrenium salts. This process is carried out under mild conditions and can be applied to a wide range of substrates, including arenes, alkenes, alkanes, alcohols, and amines .

Industrial Production Methods

Industrial production methods for organothianthrenium salts, including this compound, often involve the use of photoredox catalysis. This method allows for the generation of non-stabilized alkyl radicals from sulfonium salts, which can then be used in various transformations, such as alkylation, alkenylation, and alkynylation .

Chemical Reactions Analysis

Types of Reactions

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate undergoes a variety of chemical reactions, including:

Oxidation: The compound can participate in oxidative transformations, often facilitated by photoredox catalysis.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include N,N-diisopropylethylamine (DIPEA) as a base, and various nucleophiles such as thiophenols and amines . These reactions are typically carried out under mild conditions, often in the presence of visible light or transition metal catalysts .

Major Products

The major products formed from reactions involving this compound include thioethers, amines, and other functionalized organic compounds .

Scientific Research Applications

Photoinitiators in Polymer Chemistry

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate is widely used as a photoinitiator in cationic photopolymerization processes. Its ability to generate reactive species upon light exposure facilitates the curing of resins and polymers, leading to the formation of crosslinked networks. This property is particularly useful in the production of coatings, adhesives, and 3D printing materials.

Case Study: Photopolymerization Efficiency

A study demonstrated that incorporating this compound into resin formulations resulted in improved curing rates and mechanical properties compared to traditional photoinitiators. The compound was effective at low concentrations (0.01-1.0 mol%) and showed enhanced performance under UV light irradiation.

While research on the biological applications of this compound is limited, related thianthrenium compounds have exhibited antimicrobial and antifungal properties. These compounds disrupt cellular membranes or interact with nucleic acids, suggesting potential therapeutic uses.

Case Study: Antimicrobial Properties

A comparative study of thianthrenium derivatives indicated that compounds with similar structures displayed significant antimicrobial activity against various pathogens. Further studies are required to explore the specific biological effects of this compound.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of conductive polymers and sensors.

Data Table: Comparison of Thianthrenium Compounds

| Compound Name | Anion Type | Unique Features |

|---|---|---|

| This compound | Hexafluorophosphate | Enhanced reactivity due to thiophenoxy substitution |

| Thianthrenium hexafluoroantimonate | Hexafluoroantimonate | Different anionic properties affecting solubility |

| 5-(4-Phenylsulfanylphenyl)thianthren-5-ium hexafluorophosphate | Hexafluorophosphate | Varying phenyl substitution pattern |

Electronics

Due to its semiconductor properties, this compound can be explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Electrical Conductivity

Research findings indicate that this compound exhibits small-gap semiconductor behavior with conductivity reaching at room temperature, suggesting its potential use in electronic devices.

Mechanism of Action

The mechanism of action of S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate involves the formation of a thianthrenium radical cation through photoredox catalysis. This radical cation can then interact with various substrates to generate aryl radicals, which can participate in a wide range of chemical transformations . The molecular targets and pathways involved in these reactions include C–H and C–O bond activation, leading to the formation of new C–C and C–X bonds .

Comparison with Similar Compounds

Reactivity and Photopolymerization Efficiency

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate exhibits significantly higher reactivity compared to conventional onium salts. For example:

- Diphenyliodonium hexafluorophosphate: While widely used, this iodonium salt demonstrates moderate reactivity, often requiring longer irradiation times or higher UV doses to achieve comparable monomer conversions. In contrast, this compound achieves >65% conversion in epoxy/acrylate blends under air, a notable advantage over iodonium salts, which are less efficient in oxygen-rich environments .

- Commercial thianthrenium salts: Even among thianthrenium derivatives, this compound outperforms commercial analogs in polymerization efficiency, likely due to its tailored 4-thiophenoxyphenyl group enhancing cationic stability and acid strength .

Table 1: Reactivity and Application Performance

| Compound | Reactivity (Relative) | Photopolymerization Efficiency (Epoxy/Acrylate) | Oxygen Tolerance |

|---|---|---|---|

| S-(4-Thiophenoxyphenyl)thianthrenium PF₆⁻ | High | >65% conversion under air | Excellent |

| Diphenyliodonium PF₆⁻ | Moderate | 40–50% conversion (requires inert atmosphere) | Poor |

| Commercial thianthrenium PF₆⁻ | Moderate-Low | ~50–60% conversion under air | Good |

Thermal and Solubility Properties

- Thermal stability : Likely superior to iodonium salts due to the robust thianthrenium core.

- Solubility : High solubility in polar aprotic solvents (e.g., DMF, acetonitrile), comparable to other PF₆⁻-based onium salts.

Mechanistic Insights

Photochemical studies using steady-state photolysis, cyclic voltammetry, and electron spin resonance (ESR) confirm that this compound generates persistent cationic species efficiently, enabling rapid initiation of polymerization. This contrasts with iodonium salts, which often produce less stable intermediates requiring co-initiators .

Biological Activity

S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate (TA[PF6]) is a compound of interest due to its unique structure and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its interactions at the molecular level, effects on various biological systems, and the implications for therapeutic applications.

Structural Overview

The compound this compound features a thianthrenium core that can exist in a radical cation form. The thianthrenium radical ion is formed through electrochemical oxidation of thianthrene, which has been characterized in various solvents, including dichloromethane and acetonitrile. The structure exhibits significant π-conjugation, contributing to its electronic properties and potential reactivity in biological systems .

The biological activity of TA[PF6] can be attributed to its ability to generate reactive oxygen species (ROS) upon interaction with cellular components. Research indicates that compounds with similar structures can disrupt cellular homeostasis by inducing oxidative stress, which is a critical mechanism in various therapeutic contexts, particularly in targeting parasites and cancer cells .

Biological Activity and Case Studies

-

Antiparasitic Activity

- A study investigating the effects of thianthrenium derivatives on Leishmania species showed that these compounds significantly increased ROS levels in the parasites, leading to mitochondrial dysfunction and cell death. The effective concentration (EC50) values were determined to be below 10 μM, indicating strong antiparasitic potential .

-

Cytotoxicity in Cancer Cells

- In vitro assays demonstrated that TA[PF6] exhibited cytotoxic effects against human monocyte cell lines (U-937). The cytotoxicity was assessed using the MTT assay, where varying concentrations of TA[PF6] were tested. The results indicated a dose-dependent reduction in cell viability, with EC50 values suggesting moderate to high cytotoxic activity against these cells .

-

Mechanistic Insights

- The mechanism by which TA[PF6] exerts its biological effects appears to involve the inhibition of key metabolic pathways in target cells. For instance, studies have shown that similar compounds can act as allosteric inhibitors of enzymes involved in redox metabolism, leading to an increase in oxidative stress markers within the cells .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiparasitic | Leishmania | < 10 | Induction of ROS leading to mitochondrial damage |

| Cytotoxicity | Human Monocytes (U-937) | Varies | Inhibition of cell viability via oxidative stress |

| Enzyme Inhibition | Trypanothione Reductase | N/A | Allosteric modulation affecting redox balance |

Q & A

Q. Methodological Answer :

- Titration : Use [(C₆H₅)₄As]Cl to precipitate PF₆⁻, followed by gravimetric analysis .

- Spectrophotometry : Indirect quantification via iron cyanide complexes, measuring absorbance at 480 nm .

- Ion chromatography : Separate PF₆⁻ using a high-pH eluent (e.g., NaOH/Na₂CO₃) and detect via conductivity .

Advanced: How does the compound’s stability vary under acidic vs. alkaline conditions?

Q. Methodological Answer :

- Acidic conditions : PF₆⁻ undergoes slow hydrolysis to PO₄³⁻ via protonation at P–F bonds. Monitor via ³¹P NMR (δ ≈ −145 ppm for PF₆⁻ vs. δ ≈ 3 ppm for PO₄³⁻) .

- Alkaline conditions : Hydrolysis is negligible (t½ >1 year at pH 12). Stability tests should use TGA/DSC to detect decomposition above 200°C .

Note : Store under nitrogen at −20°C to prevent HF release from trace moisture .

Advanced: What electrochemical applications exploit its redox properties?

Q. Methodological Answer :

- Electrolyte additive : Test in non-aqueous batteries (e.g., Li-ion) by cycling voltammetry (0.1–4.5 V vs. Li/Li⁺) to assess PF₆⁻ stability against reduction .

- Photoacid generator (PAG) : Evaluate photolytic HF release via UV irradiation (254 nm) in propylene carbonate, followed by pH titration .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Toxicology : Assume high toxicity due to structural analogs (e.g., thiophene fentanyl derivatives). Use fume hoods and PPE .

- HF risk : Neutralize spills with CaCO₃ slurry. Emergency response requires calcium gluconate gel for skin exposure .

- Storage : Keep in sealed, nitrogen-purged containers away from moisture .

Advanced: How are synthetic by-products or isomerism challenges addressed?

Q. Methodological Answer :

- By-product removal : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate sulfonium isomers .

- Isomer identification : Compare ¹H NMR chemical shifts; para-substituted isomers show singlet aromatic peaks, while ortho/meta exhibit splitting .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.